3-((2-Methyl-1-phenylpropyl)amino)butanamide
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Overview
Description
3-((2-Methyl-1-phenylpropyl)amino)butanamide is an organic compound with the molecular formula C14H22N2O. This compound is characterized by the presence of an amide group and a substituted phenylpropylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methyl-1-phenylpropyl)amino)butanamide typically involves the reaction of 2-methyl-1-phenylpropylamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-((2-Methyl-1-phenylpropyl)amino)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted amides.
Scientific Research Applications
3-((2-Methyl-1-phenylpropyl)amino)butanamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-Methyl-1-phenylpropyl)amino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenylpropylamine: Similar structure but lacks the amide group.
2-Methyl-3-phenylpropionic acid: Contains a carboxylic acid group instead of an amide.
N-Methyl-phenethylamine: Similar amine structure but different substitution pattern.
Uniqueness
3-((2-Methyl-1-phenylpropyl)amino)butanamide is unique due to its specific combination of an amide group and a substituted phenylpropylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
3-[(2-methyl-1-phenylpropyl)amino]butanamide |
InChI |
InChI=1S/C14H22N2O/c1-10(2)14(12-7-5-4-6-8-12)16-11(3)9-13(15)17/h4-8,10-11,14,16H,9H2,1-3H3,(H2,15,17) |
InChI Key |
OZZATYMCYNVQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(C)CC(=O)N |
Origin of Product |
United States |
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